5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Lipophilicity Drug-likeness Physicochemical property

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (CAS 335428-62-1) is a brominated isoindoline derivative with molecular formula C₉H₁₀BrN and molecular weight 212.09 g/mol. It features a bicyclic framework consisting of a benzene ring fused to a five‑membered nitrogen‑containing ring, with a bromine atom at the 5‑position and a methyl substituent at the 1‑position of the saturated ring.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 335428-62-1
Cat. No. B1591894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
CAS335428-62-1
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1)C=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3
InChIKeyKTUCROBKAQWWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (CAS 335428-62-1): Core Scaffold Properties and Procurement Context


5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (CAS 335428-62-1) is a brominated isoindoline derivative with molecular formula C₉H₁₀BrN and molecular weight 212.09 g/mol [1]. It features a bicyclic framework consisting of a benzene ring fused to a five‑membered nitrogen‑containing ring, with a bromine atom at the 5‑position and a methyl substituent at the 1‑position of the saturated ring . This substitution pattern distinguishes it from the parent 5‑bromoisoindoline (CAS 127168‑84‑7) and from other halogenated or positional isomers, providing a unique combination of steric, electronic, and lipophilic properties relevant to medicinal chemistry and cross‑coupling applications .

Brominated isoindoline scaffold for cross-coupling and late-stage diversification
(1R)-enantiomer reported as intermediate for gatifloxacin synthetic route studies
Computed higher logP vs 5-bromoisoindoline supports CNS SAR and permeability assay interpretation

Why 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole Cannot Be Substituted with Other Isoindoline Analogs


Within the 2,3‑dihydro‑1H‑isoindole family, seemingly minor structural variations produce distinct physicochemical and reactivity profiles that preclude simple interchange. The presence of the 1‑methyl group increases lipophilicity (Δ logP ≈ +0.23) compared to the non‑methylated 5‑bromoisoindoline, affecting membrane permeability and pharmacokinetic behavior . Replacement of bromine with chlorine or fluorine alters leaving‑group ability in cross‑coupling reactions, potentially reducing efficiency in Suzuki–Miyaura or Buchwald–Hartwig couplings . Positional isomers (e.g., 4‑bromo or 6‑bromo) exhibit different electronic environments and steric accessibility, which can redirect the regiochemical outcome of subsequent functionalization steps [1]. For procurement, these differences mean that substituting an analog without experimental validation risks altered synthetic yields, failed biological activity, or irreproducible results.

Deleting the 1-methyl group (5-bromoisoindoline) may shift lipophilicity and permeability profile (ΔlogP ~+0.23 difference)
Replacing bromine with chlorine or fluorine can alter cross-coupling reactivity and leaving-group behavior
Positional isomers (4‑bromo, 6‑bromo) redirect regiochemistry and may compromise synthetic route fidelity

Quantitative Differentiation Evidence for 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole


LogP Comparison: 1-Methyl Group Increases Lipophilicity vs. 5-Bromoisoindoline

The target compound exhibits a computed logP of 2.61, compared to 2.38 for 5-bromoisoindoline (CAS 127168-84-7), which lacks the 1-methyl group . The ΔlogP of +0.23 indicates moderately enhanced lipophilicity attributable to the methyl substituent, which may improve membrane permeability in cellular assays .

Lipophilicity
Computed comparison
Target logP 2.61
5-Bromoisoindoline logP 2.38
ΔlogP +0.23
Reported higher lipophilicity may support CNS permeability assay interpretation
Computed values; experimental logD confirmation recommended
Lipophilicity Drug-likeness Physicochemical property

Essential Chiral Intermediate for Gatifloxacin Synthesis

The (1R)-enantiomer of 5-bromo-1-methyl-2,3-dihydro-1H-isoindole is explicitly claimed as a key intermediate in the synthesis of gatifloxacin, a fluoroquinolone antibiotic [1]. Patent CN110938028B describes a three‑step preparation method yielding the target compound with high purity and yield, using inexpensive 3-bromobenzaldehyde as starting material [2]. The patent contrasts this with prior methods that used costly p-bromoacetophenone or required harsh conditions and difficult purifications [2]. This establishes the 5‑bromo‑1‑methyl isoindoline scaffold as uniquely required for gatifloxacin production, not replaceable by other halogenated or non-methylated analogs.

Synthetic Route
Patent-reported
Designated (1R)-enantiomer intermediate for gatifloxacin synthesis
Supports adherence to reported route for API-related research
Patent CN110938028B; review process conditions
Antibiotic intermediate Gatifloxacin Chiral building block

Dopamine D3 Receptor Ligand Scaffold: Class-Level Validation

Austin et al. (2001) demonstrated that 5‑substituted‑2,3‑dihydro‑1H‑isoindoles exhibit high affinity and selectivity for the dopamine D3 receptor. The optimized compound 19 achieved a pKi of 8.3 with ≥100‑fold selectivity over other aminergic receptors [1]. Although the specific compound 5‑bromo‑1‑methyl‑2,3‑dihydro‑1H‑isoindole was not directly assayed in that study, the bromine substituent at the 5‑position serves as a versatile synthetic handle for late‑stage diversification into the active 5‑substituted analogs described in the SAR [2]. The 1‑methyl group further distinguishes this scaffold from the non‑methylated 5‑bromoisoindoline used as a precursor in earlier synthetic routes .

D3 Receptor SAR
Class-level inference
5‑Substituted analogs achieve pKi 8.3 with ≥100‑fold selectivity over aminergic receptors
5‑Br serves as cross-coupling handle to access validated D3 pharmacophore
Compound not directly assayed; diversification potential based on class SAR
Dopamine D3 receptor Antipsychotic CNS drug discovery

Commercial Purity and Analytical Documentation Availability

Commercial suppliers offer 5-bromo-1-methyl-2,3-dihydro-1H-isoindole at specified purities of NLT 98% (Synblock) and 96% (Leyan), with accompanying analytical documentation including NMR, HPLC, and LC-MS data . The availability of batch‑specific QC data reduces the need for in‑house re‑characterization and supports regulatory compliance in pharmaceutical research settings [1].

Purity Documentation
Supplier-reported
Specified purity NLT 96% with NMR, HPLC, LC‑MS data available
May reduce in‑house analytical re-characterization effort
Vendor batch data; verify for critical applications
Purity specification Quality control Analytical characterization

Recommended Application Scenarios for 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole Based on Evidence


Late-Stage Diversification in Dopamine D3 Receptor Antagonist Programs

The 5‑bromo substituent enables palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) to introduce diverse aryl, heteroaryl, or amine groups at the 5‑position, directly accessing the pharmacophore space validated by Austin et al. (2001) where 5‑substituted‑2,3‑dihydro‑1H‑isoindoles achieve high D3 affinity (pKi 8.3) and ≥100‑fold selectivity [1]. The 1‑methyl group contributes a defined stereocenter and enhanced lipophilicity (logP 2.61) that may improve CNS penetration compared to non‑methylated analogs .

Gatifloxacin and Fluoroquinolone Antibiotic Intermediate Manufacturing

The (1R)-enantiomer of 5-bromo-1-methyl-2,3-dihydro-1H-isoindole is a documented key intermediate in the synthesis of gatifloxacin, with patent‑protected preparation methods offering advantages in cost, yield, and scalability over prior art routes [2]. Procurement of the correct enantiomer and substitution pattern is mandatory for process continuity in API manufacturing [2].

Physicochemical Property Optimization in CNS Drug Discovery

The quantifiably higher logP (2.61) compared to 5‑bromoisoindoline (logP 2.38) provides a computable advantage in balancing lipophilicity for blood–brain barrier penetration. This property can be exploited in CNS‑targeted medicinal chemistry campaigns where precise control of logP within a narrow range (typically 2–4) is critical for candidate selection [1].

Quality‑Controlled Building Block Procurement for Medicinal Chemistry Libraries

The availability of 5-bromo-1-methyl-2,3-dihydro-1H-isoindole at NLT 98% purity with NMR, HPLC, and LC‑MS documentation from multiple suppliers reduces analytical burden and ensures batch‑to‑batch consistency, making it suitable for inclusion in compound libraries and high‑throughput screening workflows .

Application
Selection Property
Validation Focus
D3 receptor antagonist ligand diversification
5‑Br cross‑coupling handle for late‑stage functionalization
D3 affinity and selectivity assay review
Gatifloxacin synthetic route studies
(1R)-enantiomer requirement for reported route
Process continuity and intermediate identity review
CNS candidate lipophilicity optimization
Methyl group contribution to computed logP difference
LogP‑dependent permeability assay interpretation
Medicinal chemistry library building block
Specified purity with analytical documentation package
Batch-to-batch consistency and characterization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.